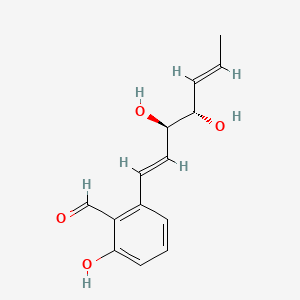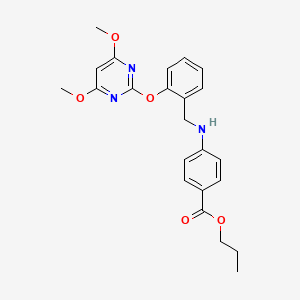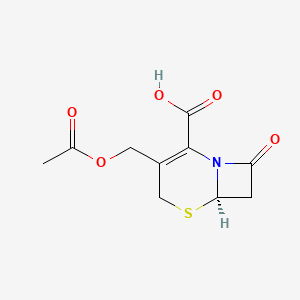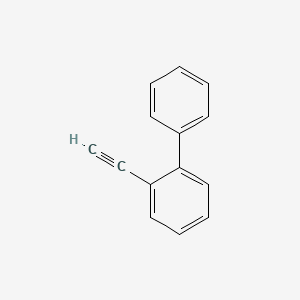
2-Ethynyl-1,1'-biphenyl
概述
描述
2-Ethynyl-1,1’-biphenyl is an organic compound with the molecular formula C14H10 It is characterized by the presence of an ethynyl group attached to the biphenyl structure
作用机制
Target of Action
The primary target of 1-ethynyl-2-phenylbenzene, also known as 2-Ethynyl-1,1’-biphenyl, is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming an arenium ion .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
Biochemical Pathways
It’s known that the compound undergoes electrophilic aromatic substitution, a common reaction in organic chemistry .
Pharmacokinetics
Its molecular weight (17823) and physical form (liquid) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, and a proton is removed from this intermediate .
Action Environment
The action of 1-ethynyl-2-phenylbenzene can be influenced by various environmental factors. For instance, the temperature at which the reaction takes place could affect the rate and outcome of the reaction . .
生化分析
Biochemical Properties
2-Ethynyl-1,1’-biphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-Ethynyl-1,1’-biphenyl and cytochrome P450 involves the binding of the ethynyl group to the enzyme’s active site, leading to the modulation of its catalytic activity. Additionally, 2-Ethynyl-1,1’-biphenyl can interact with other biomolecules such as glutathione, influencing redox reactions within the cell .
Cellular Effects
The effects of 2-Ethynyl-1,1’-biphenyl on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the activation of transcription factors such as NF-κB and AP-1. These transcription factors play a crucial role in regulating gene expression in response to various stimuli. Furthermore, 2-Ethynyl-1,1’-biphenyl can affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, 2-Ethynyl-1,1’-biphenyl exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can lead to conformational changes in the enzyme, reducing its catalytic efficiency. Additionally, 2-Ethynyl-1,1’-biphenyl can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethynyl-1,1’-biphenyl have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 2-Ethynyl-1,1’-biphenyl can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Ethynyl-1,1’-biphenyl in animal models vary with dosage. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been noted, where a certain dosage level must be reached before observable effects occur. High doses of 2-Ethynyl-1,1’-biphenyl can result in adverse effects such as liver damage and oxidative stress .
Metabolic Pathways
2-Ethynyl-1,1’-biphenyl is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Ethynyl-1,1’-biphenyl, leading to the formation of various metabolites. The compound can also interact with cofactors such as NADPH, which are essential for the enzymatic reactions. The metabolic pathways involving 2-Ethynyl-1,1’-biphenyl can influence the levels of other metabolites and overall metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, 2-Ethynyl-1,1’-biphenyl is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in certain cellular compartments. The distribution of 2-Ethynyl-1,1’-biphenyl can affect its localization and overall activity within the cell .
Subcellular Localization
The subcellular localization of 2-Ethynyl-1,1’-biphenyl is influenced by various factors, including targeting signals and post-translational modifications. The compound has been observed to localize in the cytoplasm and the endoplasmic reticulum, where it can interact with enzymes and other biomolecules. The localization of 2-Ethynyl-1,1’-biphenyl can impact its activity and function, particularly in the context of its interactions with cellular organelles .
准备方法
Synthetic Routes and Reaction Conditions: 2-Ethynyl-1,1’-biphenyl can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where a halogenated biphenyl compound reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of 2-Ethynyl-1,1’-biphenyl often follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions: 2-Ethynyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated biphenyl derivatives.
科学研究应用
2-Ethynyl-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of novel materials.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced polymers and electronic materials.
相似化合物的比较
1,1’-Biphenyl: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Bromo-1,1’-biphenyl: Contains a bromine atom instead of an ethynyl group, leading to different reactivity and applications.
2-Ethynyl-1,1’-biphenyl derivatives: Various derivatives with different substituents on the biphenyl ring, each with unique properties and applications.
Uniqueness: 2-Ethynyl-1,1’-biphenyl is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in biomedical research make it a compound of significant interest .
属性
IUPAC Name |
1-ethynyl-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h1,3-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWUZMMAZOQEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52889-62-0 | |
| Record name | 2-ethynyl-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-ethynyl-1,1'-biphenyl in the synthesis of pentahelicene?
A1: this compound serves as the starting material in the synthesis of pentahelicene. The research paper describes a catalytic process where platinum (II) complexes, containing novel cyclopropenylidene-stabilized phosphenium cations, facilitate a 6-endo-dig cyclization reaction. This reaction transforms the linear structure of this compound into the helical structure characteristic of pentahelicene. []
Q2: Why is this particular catalytic system significant for pentahelicene synthesis?
A2: The platinum (II) complexes featuring the cyclopropenylidene-stabilized phosphenium cations demonstrated notable catalytic activity, effectively accelerating the formation of pentahelicene from this compound. [] Further research into this system could lead to optimization of reaction conditions and potentially the development of more efficient synthetic routes to pentahelicene and related helical structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1R)-1-hydroxy-2-{[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol](/img/structure/B1254682.png)
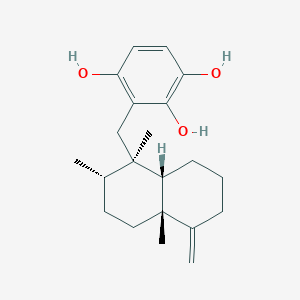

![2-Hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B1254689.png)
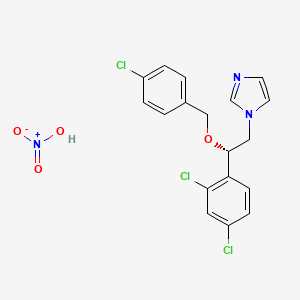
![8-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1254695.png)
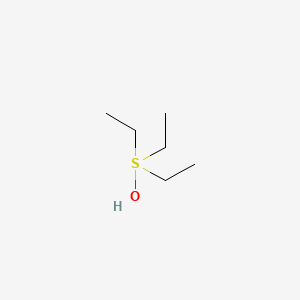
![2-Methoxy-4-[(2S)-3beta,4alpha-dimethyl-5alpha-(1,3-benzodioxole-5-yl)tetrahydrofuran-2alpha-yl]phenol](/img/structure/B1254698.png)
